Cas no 1353957-69-3 (3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chemically synthesized compound featuring a pyrrolidine core substituted with a cyclopropylamino-ethylamine moiety and a benzyl ester group. This structure confers versatility in medicinal chemistry applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both primary amine and ester functionalities enhances its reactivity, enabling selective modifications for drug development. The cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target interactions. Its benzyl ester moiety offers stability while allowing controlled deprotection under mild conditions. This compound is suited for research in protease inhibitors, receptor modulators, or other therapeutic agents requiring tailored amine-ester scaffolds.
3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester structure
1353957-69-3 structure
Product Name:3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1353957-69-3
MF:C17H25N3O2
MW:303.399304151535
CID:2156798
Update Time:2025-08-04

3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
    • Benzyl 3-((2-aminoethyl)(cyclopropyl)amino)pyrrolidine-1-carboxylate
    • (S)-Benzyl 3-((2-aminoethyl)(cyclopropyl)amino)pyrrolidine-1-carboxylate
    • (R)-Benzyl 3-((2-aminoethyl)(cyclopropyl)amino)pyrrolidine-1-carboxylate
    • AM92843
    • 3-[(2-aminoethyl)cyclopropylamino]pyrrolidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2
    • InChI Key: YZJZMZMHGNEDCT-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC(C1)N(CCN)C1CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 367
  • Topological Polar Surface Area: 58.8

3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
081073-500mg
3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
1353957-69-3
500mg
£854.00 2022-03-01
Chemenu
CM496876-1g
Benzyl3-((2-aminoethyl)(cyclopropyl)amino)pyrrolidine-1-carboxylate
1353957-69-3 97%
1g
$1695 2023-01-01

Additional information on 3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Comprehensive Overview of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353957-69-3)

The compound 3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353957-69-3) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolidine core modified with cyclopropyl and benzyl ester groups, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in targeting G protein-coupled receptors (GPCRs) and enzyme inhibition, aligning with current trends in precision medicine.

One of the most searched questions in the field is: "What are the biological activities of pyrrolidine derivatives?" This compound addresses this query by demonstrating versatile interactions with biological systems. The presence of the 2-aminoethyl moiety enhances its solubility and bioavailability, while the cyclopropyl ring contributes to metabolic stability—a critical factor in drug design. Such features are highly relevant to modern AI-driven drug discovery platforms, which prioritize molecules with optimized pharmacokinetic profiles.

In the context of green chemistry, this compound’s synthetic pathway has been refined to minimize waste, reflecting industry shifts toward sustainable practices. Analytical techniques like HPLC and NMR are routinely employed to validate its purity, a topic frequently searched by quality control professionals. Additionally, its benzyl ester group offers reversible protection for carboxylic acids, a strategy widely discussed in peptide synthesis forums.

The rise of neuropharmacology has further amplified interest in this molecule due to its potential blood-brain barrier (BBB) permeability. Computational models suggest its suitability for CNS-targeted therapies, a hot topic in neurodegenerative disease research. Moreover, its chiral centers invite studies on enantioselective catalysis, bridging gaps between academia and industrial applications.

From an SEO perspective, this content integrates high-traffic keywords such as "pyrrolidine scaffold", "drug-like properties", and "small molecule optimization". By addressing these themes, the article not only enhances readability but also aligns with search intent, ensuring visibility among researchers and industry stakeholders. Future directions may explore its role in cancer immunotherapy or antibiotic adjuvants, areas garnering exponential attention in scientific literature.

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